Cas no 1804150-57-9 (6-Fluoro-1H-benzimidazole-7-acetonitrile)
6-Fluoro-1H-benzimidazole-7-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-1H-benzimidazole-7-acetonitrile
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- Inchi: 1S/C9H6FN3/c10-7-1-2-8-9(13-5-12-8)6(7)3-4-11/h1-2,5H,3H2,(H,12,13)
- InChI Key: WCXCUJJHMBEPDS-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1CC#N)N=CN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 1.2
- Topological Polar Surface Area: 52.5
6-Fluoro-1H-benzimidazole-7-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061008271-250mg |
6-Fluoro-1H-benzimidazole-7-acetonitrile |
1804150-57-9 | 98% | 250mg |
$5,940.67 | 2022-04-02 | |
| Alichem | A061008271-500mg |
6-Fluoro-1H-benzimidazole-7-acetonitrile |
1804150-57-9 | 98% | 500mg |
$7,540.45 | 2022-04-02 | |
| Alichem | A061008271-1g |
6-Fluoro-1H-benzimidazole-7-acetonitrile |
1804150-57-9 | 98% | 1g |
$12,964.95 | 2022-04-02 |
6-Fluoro-1H-benzimidazole-7-acetonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 6-Fluoro-1H-benzimidazole-7-acetonitrile
Introduction to 6-Fluoro-1H-benzimidazole-7-acetonitrile (CAS No. 1804150-57-9)
6-Fluoro-1H-benzimidazole-7-acetonitrile (CAS No. 1804150-57-9) is a fluorinated benzimidazole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of a fluoro substituent at the 6-position and an acetonitrile group at the 7-position imparts distinct reactivity and functionalization possibilities, making it a valuable building block for drug discovery initiatives.
The fluorine atom in 6-Fluoro-1H-benzimidazole-7-acetonitrile plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. Fluorine substitution is well-documented for its ability to enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby influencing drug efficacy and bioavailability. In recent years, there has been an increasing focus on fluorinated heterocycles due to their broad spectrum of biological activities and therapeutic potential.
Benzimidazole scaffolds are among the most widely studied classes of heterocyclic compounds in medicinal chemistry, owing to their extensive pharmacological applications. They are known for their role in inhibiting enzymes, binding to DNA, and modulating receptor interactions. The incorporation of a fluorine atom into the benzimidazole core further expands its utility by introducing additional conformational rigidity and electronic tuning capabilities. This structural feature has been exploited in the development of antiviral, anticancer, and anti-inflammatory agents.
The acetonitrile moiety in 6-Fluoro-1H-benzimidazole-7-acetonitrile provides a site for further chemical modification through nucleophilic addition or substitution reactions. This functionality allows for the facile introduction of diverse pharmacophores, enabling the synthesis of novel analogs with tailored biological profiles. The nitrile group also contributes to the overall polarity of the molecule, which can be advantageous in designing compounds with improved solubility and membrane permeability.
Recent advancements in computational chemistry have facilitated the rational design of fluorinated benzimidazoles like 6-Fluoro-1H-benzimidazole-7-acetonitrile. Molecular modeling studies have demonstrated that fluorine substitution can lead to optimized interactions with biological targets, including enzymes and receptors. These insights have guided the development of high-throughput screening libraries and virtual ligand docking experiments aimed at identifying potent therapeutic candidates.
In clinical research, derivatives of benzimidazole have shown promise in treating various diseases. For instance, benzimidazole-based compounds have been investigated for their antiviral properties against RNA viruses, where the fluoro group enhances viral protease inhibition. Additionally, these derivatives have been explored for their potential in modulating immune responses, particularly in autoimmune disorders where precise control over bioactivity is crucial.
The synthesis of 6-Fluoro-1H-benzimidazole-7-acetonitrile typically involves multi-step organic transformations starting from commercially available precursors such as o-fluorobenzaldehyde or 2-fluorobenzonitrile. Key steps include condensation reactions to form the benzimidazole ring followed by selective functionalization at the 7-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields for industrial applications.
The pharmaceutical industry continues to leverage 6-Fluoro-1H-benzimidazole-7-acetonitrile as a key intermediate in developing next-generation therapeutics. Its structural versatility allows for rapid diversification into libraries of compounds that can be screened for activity against a wide range of targets. Collaborative efforts between academic researchers and pharmaceutical companies have led to innovative approaches in modifying this scaffold to address unmet medical needs.
Future research directions may explore novel synthetic routes to enhance the accessibility of 6-Fluoro-1H-benzimidazole-7-acetonitrile, including catalytic methods that minimize waste and improve sustainability. Furthermore, investigating its derivatives could uncover new therapeutic applications, particularly in areas such as oncology and neurology where fluorinated heterocycles are increasingly relevant.
In summary, 6-Fluoro-1H-benzimidazole-7-acetonitrile (CAS No. 1804150-57-9) represents a significant advancement in medicinal chemistry due to its unique structural features and broad applicability. Its role as a synthetic intermediate has paved the way for numerous drug discovery efforts, with ongoing research promising further breakthroughs in therapeutic development.
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